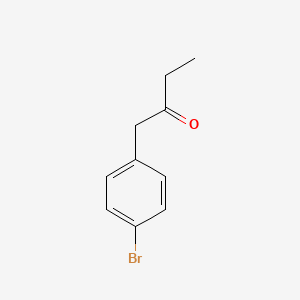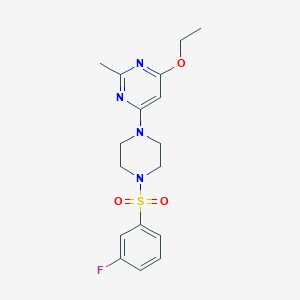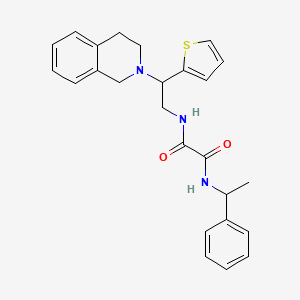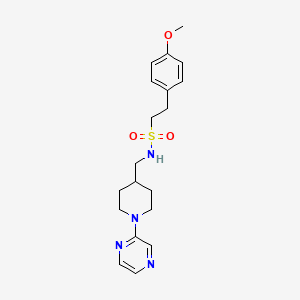
1-(4-Bromophenyl)butan-2-one
Vue d'ensemble
Description
1-(4-Bromophenyl)butan-2-one is a chemical compound with the molecular formula C10H11BrO . It is also known by its IUPAC name 1-(4-bromophenyl)-2-butanone .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)butan-2-one consists of a butanone group attached to a bromophenyl group . The InChI code for this compound is 1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .Applications De Recherche Scientifique
Electrophilic Cyclization and Synthesis
1-(4-Bromophenyl)butan-2-one has been utilized in the field of organic synthesis. For example, it is involved in electrophilic cyclization processes using N-Iodosuccinimide, leading to the preparation of compounds like 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan. This compound has applications in the synthesis of various organic molecules and demonstrates the versatility of 1-(4-Bromophenyl)butan-2-one in organic reactions (Sniady, Morreale, & Dembinski, 2007).
Crystallographic Studies
The crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been disclosed through X-ray analysis. These studies are crucial for understanding the molecular structure and properties of related butan-2-one derivatives, which can inform their applications in various scientific domains (Shi & Jiang, 1999).
Melanin Synthesis Inhibition
Compounds structurally similar to 1-(4-Bromophenyl)butan-2-one, like 4-(Phenylsulfanyl)butan-2-One, have been studied for their ability to inhibit melanin synthesis and melanosome maturation. This is significant in the field of medical cosmetology, particularly for developing skin whitening agents and understanding pigmentation processes (Wu et al., 2015).
Electrocatalytic Hydrogenation
Electrocatalytic hydrogenation studies have involved compounds like 4-(4-hydroxyphenyl)butan-2-one, which are structurally related to 1-(4-Bromophenyl)butan-2-one. Such studies are crucial in understanding electrochemical processes and could have applications in developing new synthetic methodologies (Bryan & Grimshaw, 1997).
Anticancer Activities
Further research has explored the potential of related butan-2-one derivatives in the field of cancer treatment. For example, studies on 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one and its analogs have shown promising anticancer activities, particularly in inhibiting various cancer cell lines (Asong et al., 2019).
Antituberculosis Activity
Newly synthesized compounds like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which share a similar structural framework with 1-(4-Bromophenyl)butan-2-one, have shown significant antituberculosis activity. This highlights the potential use of butan-2-one derivatives in developing new treatments for tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Catalytic Synthesis
The compound has also found use in catalytic synthesis processes. For instance, the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone using AuPd nanoalloy catalysts showcases the application of butan-2-one derivatives in catalysis and organic synthesis (Morad et al., 2017).
Safety And Hazards
1-(4-Bromophenyl)butan-2-one is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(4-bromophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPNCFTZIKUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)butan-2-one | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)




![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)



![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)

![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)